1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione
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Overview
Description
1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione is a heterocyclic compound with a unique spiro structure.
Preparation Methods
The synthesis of 1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of appropriate intermediates in the presence of a catalyst. The reaction conditions often require a temperature range of 50-100°C and a solvent such as dichloromethane .
Chemical Reactions Analysis
1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .
Scientific Research Applications
1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising compound for anticancer research . The pathways involved in its mechanism of action include the modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione can be compared with other spiro compounds such as:
1-Thia-4-azaspiro[4.5]decane: Similar in structure but lacks the oxygen atom, leading to different chemical properties and reactivity.
1,4-Thiazolidinedione: Known for its use in antidiabetic drugs, this compound has a different ring structure and exhibits distinct biological activities.
The uniqueness of this compound lies in its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-methyl-9-oxa-2λ6-thia-6-azaspiro[4.5]decane 2,2-dioxide |
InChI |
InChI=1S/C8H15NO3S/c1-7-8(2-5-13(7,10)11)6-12-4-3-9-8/h7,9H,2-6H2,1H3 |
InChI Key |
ROMXWDNCCOOGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCS1(=O)=O)COCCN2 |
Origin of Product |
United States |
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